Lipophilicity Reduction Relative to Benzamide Analog
The target 5-oxopyrrolidine-2-carboxamide derivative exhibits an XLogP3 of 0.9, compared to 3.1 for the benzamide analog N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941898-65-3), representing a 2.2 log-unit decrease in lipophilicity [1][2]. This shift places the target compound firmly within optimal oral drug-likeness space (XLogP3 < 5) and suggests superior aqueous solubility and reduced CYP450 promiscuity relative to the more lipophilic benzamide congener.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide: XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = −2.2 (target is 2.2 log units less lipophilic) |
| Conditions | XLogP3-AA algorithm, PubChem release 2021.05.07 (target) and 2025.09.15 (comparator) |
Why This Matters
Lower lipophilicity reduces the risk of nonspecific protein binding and attrition due to poor pharmacokinetics, making the target compound a more tractable starting point for lead optimization campaigns.
- [1] PubChem. Compound Summary for CID 16881408. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 18567900. National Center for Biotechnology Information, 2026. View Source
